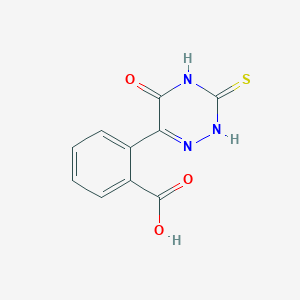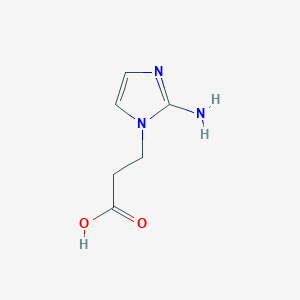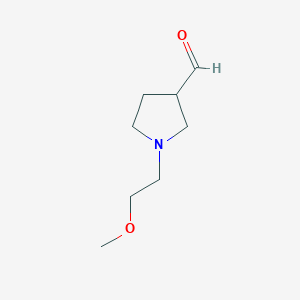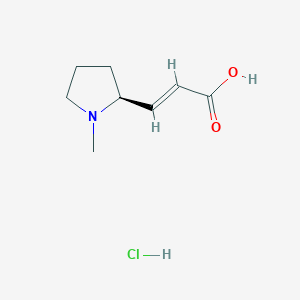![molecular formula C5H8FN B12940110 (1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane is a bicyclic compound that features a unique structural motif. This compound is part of the bicyclo[2.1.1]hexane family, which is known for its rigid and strained ring system. The presence of a fluorine atom and an azabicyclo structure makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new building blocks via photochemistry . The reaction conditions often require the use of a mercury lamp, which can be technically challenging and requires special equipment . An alternative approach involves the use of photochemical reactions to access new sp3-rich chemical space .
Industrial Production Methods
Industrial production methods for this compound are still under development. The current methods focus on scalability and efficiency, aiming to produce the compound in large quantities while maintaining high purity. The use of toxic reagents like stannane is avoided to make the process more amenable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The rigid and strained structure of the compound allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity . The fluorine atom can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[3.1.1]heptane: Another rigid bicyclic structure used in medicinal chemistry.
Cubane: A highly strained bicyclic compound with unique chemical properties.
Uniqueness
(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane is unique due to its specific stereochemistry and the presence of a fluorine atom.
Properties
Molecular Formula |
C5H8FN |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
(1S,4S,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5-/m0/s1 |
InChI Key |
CCBUDVOSMCQNPC-YUPRTTJUSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1[C@H]2F |
Canonical SMILES |
C1C2CNC1C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 3-[3-[3-(1-methylethyl)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12940045.png)



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)

